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Abstract

ReNO001 (also known as mavodelpar) is a potent and selective agonist of the Peroxisome
Proliferator-Activated Receptor delta (PPARJ).[1][2] It was investigated as a potential
therapeutic agent for primary mitochondrial myopathy (PMM), a group of genetic disorders
characterized by impaired mitochondrial function and energy production.[1][2] The therapeutic
rationale was based on the hypothesis that activation of PPARd would stimulate mitochondrial
biogenesis and enhance fatty acid oxidation, thereby compensating for the underlying
mitochondrial defects in PMM patients.[3][4] Preclinical studies in mouse models suggested
that mavodelpar increased the expression of genes involved in fatty acid metabolism, oxidative
phosphorylation, and mitochondrial biogenesis.[3] However, the clinical development program
for ReN001 in PMM was discontinued after the pivotal Phase 2b STRIDE study failed to meet
its primary and secondary efficacy endpoints.[1][2] These application notes provide an
overview of the preclinical rationale, clinical trial designs, and relevant experimental protocols
for the study of ReN001 and other PPARS agonists in the context of PMM research.

Introduction

Primary mitochondrial myopathies (PMM) are a heterogeneous group of debilitating genetic
disorders caused by mutations in either mitochondrial DNA (mtDNA) or nuclear DNA (nDNA)
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that impair the function of the mitochondrial respiratory chain.[1] This leads to deficient ATP
production, particularly in tissues with high energy demand such as skeletal muscle, brain, and
heart.[1] Clinical manifestations in PMM patients include severe muscle weakness, exercise
intolerance, and fatigue.[1] Currently, there are no approved disease-modifying therapies for
PMM.

ReNO001 (mavodelpar) is a selective PPARS agonist.[1][2] PPARSJ is a nuclear receptor that
plays a key role in the regulation of cellular metabolism. Its activation is known to promote the
expression of genes involved in mitochondrial biogenesis, fatty acid oxidation, and oxidative
phosphorylation, largely through the coactivator PGC-1a.[5] The therapeutic hypothesis for
ReNO001 in PMM was that by stimulating these pathways, it could increase the number and
function of mitochondria, thereby improving muscle performance and alleviating symptoms.

While preclinical data in mouse models were promising, the pivotal STRIDE clinical trial in adult
PMM patients did not demonstrate a significant improvement in the primary endpoint, the 12-
minute walk test (12MWT), or key secondary endpoints related to fatigue.[1][2] Consequently,
the development of mavodelpar for PMM has been halted.[1] This document serves as a
resource for researchers interested in the PPARS pathway for mitochondrial diseases,
providing context from the ReN001 studies and detailed protocols for further investigation.

Data Presentation
Preclinical Data

Quantitative data from the preclinical studies of ReN001 in mouse models of PMM have not
been extensively published. However, a poster presentation at the Society for Inherited
Metabolic Disorders (SIMD) Annual Meeting in 2023 described qualitative findings.[3]

Table 1: Summary of Preclinical Findings for ReN001 in a Mouse Model of Mitochondrial
Myopathy
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Parameter Observation Reported At

Gene Expression

Fatty Acid Metabolism Increased SIMD 2023[3]
Oxidative Phosphorylation Increased SIMD 2023[3]
Mitochondrial Biogenesis Increased SIMD 2023[3]

Mitochondrial Function

Fatty Acid Metabolism Increased SIMD 2023[3]

Clinical Trial Data

The pivotal STRIDE (NCT04535609) and other clinical trials of ReN001 in PMM were
terminated or suspended due to a lack of efficacy.[1][2] While the trials did not meet their
endpoints, the design and outcome measures are valuable for future clinical research in PMM.
Specific quantitative data from these trials have not been publicly released. The following
tables outline the key efficacy endpoints that were assessed.

Table 2: Primary and Secondary Endpoints for the STRIDE (NCT04535609) Clinical Trial

Endpoint Type Endpoint Time Frame

] Change from Baseline in the
Primary ] 24 Weeks
12-Minute Walk Test (12MWT)

Change from Baseline in the
Secondary PROMIS® Short Form Fatigue 24 Weeks

13a Score

Table 3: Exploratory Endpoints for the STRIDE (NCT04535609) Clinical Trial
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Endpoint

Modified Fatigue Impact Scale (MFIS)

Patient Global Impression of Change (PGIC)

Patient Global Impression of Severity (PGIS)

30-Second Sit-To-Stand (30STS) Test

Brief Pain Inventory (BPI)

36-Item Health Survey (SF-36)

Work Productivity and Activity Impairment Questionnaire: Specific Health Problem (WPAI:SHP)

Pedometer Step Count

Experimental Protocols

The following are representative protocols for the in vitro and in vivo study of PPARd agonists
like ReNOO1 in the context of PMM research.

In Vitro Protocol: Assessing the Effect of a PPAR
Agonist on Mitochondrial Biogenesis and Function in
PMM Patient-Derived Myoblasts

o Cell Culture:

o Culture PMM patient-derived myoblasts and healthy control myoblasts in a suitable growth
medium (e.g., DMEM supplemented with 20% fetal bovine serum, 1% penicillin-
streptomycin, and essential amino acids) at 37°C in a humidified atmosphere of 5% CO2.

o Differentiate myoblasts into myotubes by switching to a differentiation medium (e.g.,
DMEM with 2% horse serum) for 5-7 days.

o Treatment with PPARd Agonist:

o Prepare a stock solution of the PPARd agonist (e.g., ReN001) in a suitable solvent (e.g.,
DMSO).
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o Treat differentiated myotubes with the PPARS agonist at various concentrations (e.g., 10
nM, 100 nM, 1 uM) or with vehicle control (DMSO) for a specified duration (e.g., 24, 48, or
72 hours).

o Assessment of Mitochondrial Biogenesis:

o Gene Expression Analysis (QPCR):

Isolate total RNA from treated and control myotubes using a commercial Kit.

Synthesize cDNA using a reverse transcription Kit.

Perform quantitative PCR using primers for key mitochondrial biogenesis genes: PGC-
la, NRF1, TFAM.

Normalize expression to a housekeeping gene (e.g., GAPDH).
o Mitochondrial DNA (mtDNA) Content:
» |solate total DNA from treated and control myotubes.

» Perform gPCR using primers for a mitochondrial gene (e.g., MT-COZ2) and a nuclear
gene (e.g., B2M).

= Calculate the ratio of mitochondrial to nuclear DNA.
e Assessment of Mitochondrial Function:

o Oxygen Consumption Rate (OCR) Measurement:

Seed myotubes in a Seahorse XF cell culture microplate.
» Treat with the PPARJ agonist as described above.

» Measure basal OCR and OCR after sequential injections of oligomycin, FCCP, and
rotenone/antimycin A using a Seahorse XF Analyzer.

» Calculate basal respiration, ATP-linked respiration, maximal respiration, and spare
respiratory capacity.
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o Mitochondrial Membrane Potential (AWm) Assay:
» Stain treated and control myotubes with a potentiometric dye such as TMRM or JC-1.

» Analyze fluorescence intensity using a fluorescence microscope or a flow cytometer. A
decrease in the red/green fluorescence ratio for JC-1 or a decrease in TMRM
fluorescence indicates depolarization.

In Vivo Protocol: Evaluating the Efficacy of a PPAR
Agonist in a Mouse Model of Mitochondrial Myopathy

e Animal Model:

o Use a relevant mouse model of mitochondrial myopathy (e.g., a knock-out model for a
specific mitochondrial protein).

o House animals under standard conditions with ad libitum access to food and water.
e Drug Administration:

o Administer the PPARS agonist (e.g., ReN001) or vehicle control to the mice via a suitable
route (e.g., oral gavage) at a predetermined dose and frequency for a specified duration
(e.g., 4-8 weeks).

e Functional Assessment:
o Exercise Endurance:
» Perform treadmill running tests at baseline and at the end of the treatment period.
= Measure the total distance run and the time to exhaustion.
o Muscle Strength:

= Measure grip strength using a grip strength meter at baseline and at the end of the
treatment period.

o Tissue Collection and Analysis:
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o At the end of the study, euthanize the mice and collect skeletal muscle (e.g.,
gastrocnemius, tibialis anterior) and heart tissue.

o Histology:
» Perform H&E staining to assess muscle fiber morphology.

» Perform succinate dehydrogenase (SDH) and cytochrome ¢ oxidase (COX) staining to
identify ragged-red fibers and COX-deficient fibers.

o Biochemical Assays:
= |solate mitochondria from fresh tissue.

= Measure the activity of individual respiratory chain complexes using spectrophotometric
assays.

o Gene and Protein Expression:

» Analyze the expression of key genes and proteins related to mitochondrial biogenesis
and function (e.g., PGC-1a, NRF1, TFAM, OXPHOS subunits) using gPCR and
Western blotting.

Visualizations
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Caption: Proposed signaling pathway of ReN001 (mavodelpar) in muscle cells.
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Caption: Experimental workflow for in vitro testing of ReN001.

Conclusion

ReNO001 (mavodelpar) represented a rational therapeutic approach for PMM by targeting the
PPARS pathway to enhance mitochondrial biogenesis and function. While preclinical studies in
animal models provided proof-of-concept, the compound ultimately failed to demonstrate
clinical benefit in PMM patients in the STRIDE trial. The reasons for this discrepancy between
preclinical and clinical results are likely multifactorial and may include the complexity of
mitochondrial diseases, the specific patient population studied, and the endpoints used.
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Despite the negative outcome of the ReN0O1 clinical program, the research provides valuable
insights for the field. The PPARd pathway remains a target of interest for metabolic and muscle
disorders. The detailed clinical trial designs and the array of functional and patient-reported
outcomes utilized in the STRIDE study can serve as a blueprint for future therapeutic
development in PMM. The protocols outlined in these notes provide a framework for
researchers to continue exploring PPARd agonists and other potential therapeutic strategies for
these devastating diseases. Further research is warranted to understand the full potential and
limitations of modulating this pathway in the context of mitochondrial dysfunction.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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